2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile involves the reaction of 2-oxo-4-(2-thienyl)but-3-enoic acid with thiocarbohydrazide in glacial acetic acid. The mixture is stirred under reflux for 2 hours, then cooled to room temperature. The precipitate that forms is collected by filtration, yielding yellowish crystals with a melting point of 252-255°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar organic reactions scaled up for industrial use. The use of microwave-assisted synthesis is also explored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Hydrogenation reactions can reduce the compound to form derivatives like 2-oxo-4-(2-thienyl)butyric acid.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts like Raney nickel or palladium black are used for hydrogenation reactions.
Substitution: Reagents such as sodium hydroxide and hydroxylamine are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-oxo-4-(2-thienyl)butyric acid and 2-hydroxy-4-(2-thienyl)butyric acid.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved often include those related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Thiazolidines: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is unique due to its combination of a pyridine ring with a thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Biological Activity
2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₀H₆N₂OS
- Molecular Weight : 202.23 g/mol
- CAS Number : 174713-67-8
- Melting Point : 291–293 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its effects on neurological disorders and its potential as an acetylcholinesterase (AChE) inhibitor.
Acetylcholinesterase Inhibition
One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition is crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where maintaining acetylcholine levels can improve cognitive function.
The specific IC50 value for this compound is yet to be determined in published studies. However, related compounds have demonstrated significant AChE inhibitory activity.
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : Molecular docking studies suggest that the compound can bind effectively to the active site of AChE.
- Structural Similarity : The structural features of the compound allow it to mimic natural substrates or inhibitors of AChE.
Case Studies and Research Findings
Several studies have investigated the biological properties of similar compounds within the same chemical class:
- Study on Thiazole Derivatives : Research has shown that thiazole-containing compounds exhibit promising AChE inhibitory activity, suggesting a potential for hybridization with pyridine derivatives like this compound to enhance efficacy .
- Neuroprotective Effects : In vitro assays have indicated that compounds with a similar structure may also possess antioxidant properties, which could contribute to neuroprotection in models of oxidative stress .
Properties
IUPAC Name |
2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPYVKHGOXOHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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